molecular formula C7H7BrClN3O B2656334 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile hydrochloride CAS No. 2171912-47-1

2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile hydrochloride

Cat. No.: B2656334
CAS No.: 2171912-47-1
M. Wt: 264.51
InChI Key: XKQQLVNQMNZMEA-UHFFFAOYSA-N
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Description

2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile hydrochloride is a chemical compound with a complex molecular structure It belongs to the class of imidazo[2,1-c][1,4]oxazines, which are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile hydrochloride typically involves multiple steps, starting with the formation of the imidazo[2,1-c][1,4]oxazine core One common synthetic route includes the cyclization of appropriate precursors under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the cyano group to an amine.

  • Substitution: Substitution reactions at the bromine atom can lead to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Primary, secondary, and tertiary amines.

  • Substitution Products: A wide range of derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms.

  • Industry: Use in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile hydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary based on the context of its application and the specific derivatives involved.

Comparison with Similar Compounds

  • 2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid

  • 2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde

  • 2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine

Uniqueness: 2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile hydrochloride is unique due to its cyano group, which imparts different chemical reactivity compared to its carboxylic acid and aldehyde counterparts. This cyano group can be further modified to create a variety of derivatives with diverse biological and chemical properties.

Properties

IUPAC Name

2-bromo-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O.ClH/c8-7-5(3-9)11-1-2-12-4-6(11)10-7;/h1-2,4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQQLVNQMNZMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NC(=C(N21)C#N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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